2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c27-20(23-17-6-2-1-3-7-17)16-30-21-18-8-4-5-9-19(18)26(22(28)24-21)11-10-25-12-14-29-15-13-25/h1-3,6-7H,4-5,8-16H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSSPPNTOSMBNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCN3CCOCC3)SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide (CAS Number: 898460-82-7) is a complex organic compound with potential biological activities. This article explores its biological activity based on available research findings, including antibacterial properties and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N4O3S |
| Molecular Weight | 428.5 g/mol |
| CAS Number | 898460-82-7 |
Antibacterial Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antibacterial activity. A study on related phenylacetamide derivatives has shown promising results against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, demonstrating effective inhibition against Xanthomonas oryzae and Xanthomonas axonopodis.
The compound's structure suggests potential interactions with bacterial proteins and enzymes that are critical for bacterial survival.
The proposed mechanisms through which this compound exerts its antibacterial effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.
- Membrane Disruption : Scanning Electron Microscopy (SEM) studies have shown that similar compounds can disrupt bacterial cell membranes, leading to cell lysis and death.
- Receptor Binding : It may interact with specific bacterial receptors, altering signal transduction pathways critical for bacterial growth.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The presence of the morpholine ring and the thioether linkage are particularly important for enhancing antibacterial properties. Variations in the phenyl group also affect potency and selectivity against different bacterial strains.
Study 1: Antibacterial Evaluation
A recent study synthesized a series of phenylacetamide derivatives and tested their antibacterial activity against Xanthomonas species:
- Compound A1 (a derivative) showed an EC50 value of 156.7 µM against Xoo, outperforming traditional antibiotics.
This study highlights the potential of structurally similar compounds as leads for developing new antibacterial agents.
Study 2: Membrane Disruption Analysis
In another investigation using SEM analysis on treated bacterial cells:
- Cells treated with compound A1 exhibited significant membrane damage at concentrations above 100 µg/mL.
These findings support the hypothesis that the compound disrupts cellular integrity as a mechanism of action.
Comparison with Similar Compounds
Structural Analogues from Quinazolinone Derivatives ()
The target compound shares a quinazolinone core with derivatives reported by Benze et al. (). Key differences lie in the substituents:
| Compound | Substituent at N3 | Acetamide Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| Target | 2-Morpholinoethyl | Phenyl | N/A | N/A |
| 5 | 4-Sulfamoylphenyl | Phenyl | 87 | 269.0 |
| 6 | 4-Sulfamoylphenyl | 2-Tolyl | 80 | 251.5 |
| 7 | 4-Sulfamoylphenyl | 3-Tolyl | 69 | 262.4 |
| 8 | 4-Sulfamoylphenyl | 4-Tolyl | 91 | 315.5 |
| 9 | 4-Sulfamoylphenyl | 2-Ethylphenyl | 68 | 170.5 |
| 10 | 4-Sulfamoylphenyl | 3-Ethylphenyl | 73 | 197.6 |
Key Observations :
- Substituent Effects: The sulfamoylphenyl group at N3 ( compounds) contrasts with the morpholinoethyl group in the target compound. Sulfamoyl groups may confer hydrogen-bonding capacity, while morpholine enhances lipophilicity and metabolic stability . Substituted phenyl groups (e.g., tolyl or ethylphenyl) on the acetamide moiety influence yields and melting points. For example, compound 8 (4-tolyl) achieves the highest yield (91%) and melting point (315.5°C), suggesting steric and electronic effects from para-substituents .
Comparison with Thiazole- and Morpholine-Containing Analogues
- N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (): This compound shares the morpholinoacetamide group but replaces the quinazolinone core with a thiazole ring. The chlorophenyl substituent and thiazole system may confer distinct electronic properties and bioactivity compared to the target compound’s quinazolinone scaffold .
- Thiazol-5-yl Acetamides (): Compounds like 1.7 feature a thiazole ring linked to a dioxoisoindolinyl group and nitro-phenylacetamide.
Spectroscopic Characterization
All compounds were characterized via IR, $^1$H NMR, $^{13}$C NMR, and mass spectrometry , confirming their structures. For example:
- IR: Stretching vibrations for C=O (quinazolinone) and N–H (acetamide) are consistent across analogues .
- NMR : Chemical shifts for aromatic protons vary with substituents (e.g., 2-tolyl vs. 4-tolyl in compounds 6 and 8 ) .
The target compound would likely exhibit similar spectral features, with distinct shifts for the morpholinoethyl group (e.g., δ ~3.5–4.0 ppm for morpholine protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
